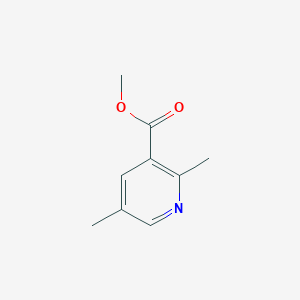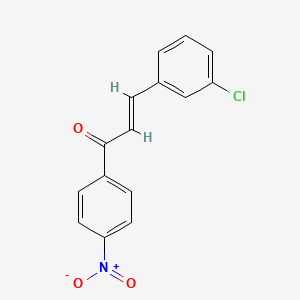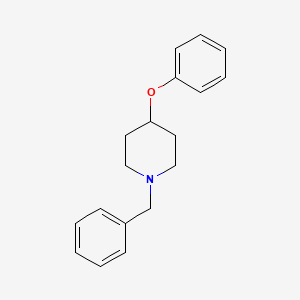
2-Bromoethyltrichlorosilane
概要
説明
2-Bromoethyltrichlorosilane is an organosilicon compound with the chemical formula C2H4BrCl3Si. It is a colorless to yellowish liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
作用機序
Target of Action
2-Bromoethyltrichlorosilane is a chemical intermediate . It is used in the synthesis of other compounds, making it a key player in various chemical reactions. Its primary targets are the reactant molecules in these reactions.
Mode of Action
The mode of action of this compound is primarily based on its chemical structure. As an organochlorosilane , it has a silicon atom bonded to a bromoethyl group and three chlorine atoms. This structure allows it to participate in various chemical reactions, particularly those involving the formation or breaking of Si-Cl, Si-C, and C-Br bonds.
生化学分析
Biochemical Properties
2-Bromoethyltrichlorosilane plays a crucial role in biochemical reactions, particularly in the modification of surfaces and the synthesis of organosilicon compounds. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, primarily involving the bromine and trichlorosilane groups. These interactions can lead to the formation of stable complexes that are essential for various biochemical processes. For instance, this compound can react with hydroxyl groups on proteins and enzymes, leading to the formation of silyl ethers, which can alter the activity and stability of these biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity and function . Additionally, it may cause irritation to the respiratory tract upon inhalation, further demonstrating its impact on cellular processes . The compound’s ability to interact with cellular components can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. The bromine atom in the compound can form covalent bonds with nucleophilic groups in proteins and enzymes, leading to the formation of stable complexes. These interactions can result in enzyme inhibition or activation, depending on the nature of the biomolecule involved. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be flammable and can cause severe skin burns and eye damage, indicating its potential to degrade and release harmful byproducts . Over time, the stability of this compound may decrease, leading to changes in its biochemical effects. Long-term exposure to the compound in in vitro or in vivo studies may result in alterations in cellular function and metabolism, highlighting the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including severe skin burns, eye damage, and respiratory tract irritation . These threshold effects highlight the importance of determining the appropriate dosage for experimental studies to avoid potential toxicity and adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can participate in the synthesis of organosilicon compounds, which are essential for various biochemical processes. Additionally, this compound can affect metabolic flux and metabolite levels by interacting with key enzymes involved in metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can interact with various cellular components, leading to its localization and accumulation in specific compartments or organelles .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, this compound may localize to the endoplasmic reticulum or Golgi apparatus, where it can participate in the synthesis and modification of proteins and other biomolecules . These localization patterns are essential for understanding the compound’s activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromoethyltrichlorosilane can be synthesized from ethyltrichlorosilane. The reaction involves the bromination of ethyltrichlorosilane under controlled conditions .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of ethyltrichlorosilane with bromine. This process is carried out in a controlled environment to ensure the desired product yield and purity .
化学反応の分析
Types of Reactions: 2-Bromoethyltrichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The compound reacts with water to form silanols and hydrogen bromide.
Alcoholysis: It reacts with alcohols to form alkoxysilanes and hydrogen bromide
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: The reaction with water is typically carried out under acidic or basic conditions.
Alcoholysis Conditions: The reaction with alcohols is usually performed under anhydrous conditions to prevent hydrolysis
Major Products Formed:
Substitution Reactions: The major products are substituted silanes.
Hydrolysis: The major products are silanols and hydrogen bromide.
Alcoholysis: The major products are alkoxysilanes and hydrogen bromide
科学的研究の応用
2-Bromoethyltrichlorosilane is a versatile compound with numerous applications in scientific research:
Chemistry: It is used as a reagent for the functionalization of various organic and inorganic substrates.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the preparation of silane-based biomaterials.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of silicone polymers, coatings, and adhesives.
類似化合物との比較
Methyltrichlorosilane: Similar to 2-Bromoethyltrichlorosilane, methyltrichlorosilane is used as a precursor for forming various cross-linked siloxane polymers.
Ethyltrichlorosilane: This compound is used as a starting material for the synthesis of this compound.
Uniqueness: this compound is unique due to its bromine atom, which imparts distinct reactivity compared to other trichlorosilanes.
特性
IUPAC Name |
2-bromoethyl(trichloro)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrCl3Si/c3-1-2-7(4,5)6/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRKEHBNMHSEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrCl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


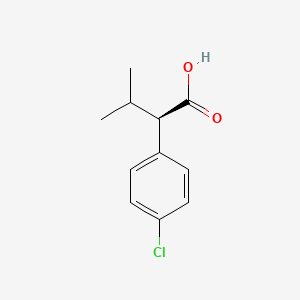
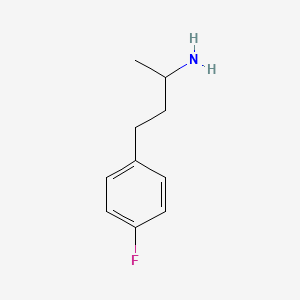
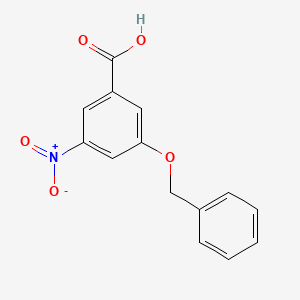
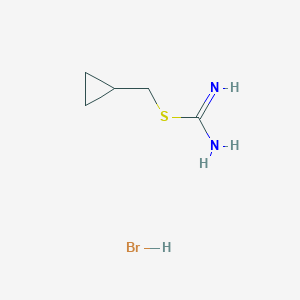
![ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3148121.png)
![1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B3148127.png)
![2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B3148131.png)
![3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B3148139.png)

![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3148150.png)

